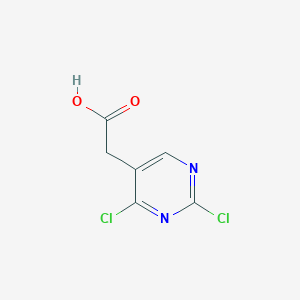

2-(2,4-Dichloropyrimidin-5-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloropyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)2-9-6(8)10-5/h2H,1H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWODZCUDKZFSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,4 Dichloropyrimidin 5 Yl Acetic Acid

Strategies for Constructing the Dichloropyrimidine Core

The formation of the pyrimidine (B1678525) ring is the foundational step in the synthesis. Modern organic chemistry offers several powerful methods, from classical condensations to more contemporary multicomponent reactions, followed by regioselective halogenation to install the necessary chloro-substituents.

Classical Condensation Routes for Pyrimidine Ring Formation

The most traditional and widely employed method for constructing the pyrimidine ring is the condensation reaction between a compound containing an N-C-N fragment (such as urea, thiourea, or amidines) and a 1,3-dielectrophilic species, typically a β-dicarbonyl compound or its synthetic equivalent. mdpi.com This approach, often referred to as the Prinzbach pyrimidine synthesis, remains a cornerstone of heterocyclic chemistry due to its reliability and the accessibility of starting materials.

Key features of classical condensation routes include:

Reactant Versatility : A wide range of dicarbonyl compounds, including β-ketoesters, malonic esters, and malonodialdehydes, can be used, allowing for diverse substitution patterns on the resulting pyrimidine ring.

Cyclization Conditions : The cyclization is typically promoted by a base or acid catalyst. For instance, the reaction of diethyl malonate with formamidine (B1211174) acetate (B1210297) in the presence of a sodium alkoxide catalyst leads to the formation of a dihydroxypyrimidine intermediate. google.com

Biosynthetic Parallel : Nature also employs a condensation strategy in the de novo biosynthesis of pyrimidine nucleotides. umich.edu The pathway begins with simpler molecules like bicarbonate and ammonia, which are enzymatically converted and cyclized to form the pyrimidine ring, illustrating the fundamental efficiency of this chemical transformation. umich.edunih.gov

For the synthesis of the specific precursor to 2,4-dichloropyrimidine (B19661), uracil (B121893) or its derivatives are often synthesized first via these condensation methods, which are then subjected to chlorination.

Multicomponent Reaction Approaches to Pyrimidine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials. acs.orgbohrium.com This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. acs.orgorganic-chemistry.org

Several MCR strategies have been developed for pyrimidine synthesis:

Iridium-Catalyzed Synthesis from Alcohols : A notable sustainable method involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating hydrogen and water. bohrium.comorganic-chemistry.org The use of alcohols, which can be derived from biomass, enhances the green credentials of this methodology. organic-chemistry.org

Three-Component Couplings : Zinc chloride has been utilized as a catalyst in a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate to produce 4,5-disubstituted pyrimidines. organic-chemistry.org Another efficient three-component annulation involves the reaction of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source. organic-chemistry.org

| MCR Strategy | Key Reactants | Catalyst | Key Features | Reference |

| Dehydrogenative Annulation | Amidines, Alcohols | Iridium-Pincer Complex | Sustainable; uses biomass-derivable alcohols; high regioselectivity. | acs.org, organic-chemistry.org |

| Three-Component Coupling | Enamines, Orthoformate, Ammonium Acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |

| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | None (Oxidative) | Eco-friendly; uses a C1 source; tolerates many functional groups. | organic-chemistry.org |

| [3+1+1+1] Annulation | Aldehydes, Ammonium Acetate, 1,3-Diketones | β-Cyclodextrin | Aqueous medium; recyclable and non-toxic catalyst. | mdpi.com |

These MCR approaches provide rapid access to highly functionalized pyrimidine libraries, which are invaluable in drug discovery and development. acs.orgresearchgate.net

Regioselective Halogenation Techniques in Pyrimidine Chemistry

Once the pyrimidine ring, typically in a hydroxylated form (e.g., a uracil or dihydroxypyrimidine derivative), is constructed, the next critical step is regioselective halogenation to produce the dichloropyrimidine core. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, though other methods have been developed to improve safety and environmental outcomes. nih.gov

The chlorination of uracil (2,4-dihydroxypyrimidine) or 4,6-dihydroxypyrimidine (B14393) serves as the direct route to the 2,4- or 4,6-dichlorinated core. chemicalbook.comgoogle.com

Key chlorination techniques include:

Conventional POCl₃ Chlorination : This involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst. google.comchemicalbook.com Phosphorus pentachloride (PCl₅) can be added to enhance the reactivity for more challenging substrates. google.com

Solvent-Free POCl₃ Chlorination : To address the environmental and safety concerns of using excess POCl₃, a method using equimolar amounts of POCl₃ has been developed. nih.gov The reaction is performed solvent-free in a sealed reactor at high temperatures (140–160 °C) with one equivalent of pyridine (B92270) as a base, offering high yields and simpler workup. nih.gov

Phosgene-Based Chlorination : Phosgene can be used as a chlorinating agent for 4,6-dihydroxypyrimidine in the presence of catalysts like triphenylphosphine (B44618) oxide or quaternary ammonium salts. google.com This method provides an alternative to phosphorus-based reagents.

| Reagent System | Substrate Example | Conditions | Advantages/Disadvantages | Reference |

| POCl₃ (excess) / PCl₅ | 4,6-Dihydroxypyrimidine | Heating at 95-100 °C | Well-established, effective. / Environmentally burdensome, excess reagent. | google.com |

| POCl₃ (equimolar) / Pyridine | Hydroxypyrimidines | Sealed reactor, 140-160 °C | Solvent-free, high atom economy, improved safety. / Requires high temperature and pressure. | nih.gov |

| Phosgene / Catalyst | 4,6-Dihydroxypyrimidine | Heating with catalyst (e.g., Ph₃PO) | Alternative to phosphorus reagents. / Phosgene is highly toxic. | google.com |

| POCl₃ / N,N-Dimethylaniline | 5-Fluorouracil | Heating at ~100 °C | Effective for large-scale synthesis. / Requires careful quenching and workup. | chemicalbook.com |

Functionalization Approaches to Introduce the Acetic Acid Moiety

With the 2,4-dichloropyrimidine core in hand, the final stage is the introduction of the acetic acid group at the C-5 position. This can be achieved either by directly forming a C-C bond at this position or by converting a pre-installed functional group.

C-C Bond Forming Reactions at the Pyrimidine-5 Position

Directly forming a carbon-carbon bond at the C-5 position of the pyrimidine ring is a highly efficient strategy. The reactivity of the C-5 position is highly dependent on the other substituents on the ring. While the pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack at positions 2, 4, and 6, certain derivatives can be functionalized at C-5. acs.orgnih.gov

Modern cross-coupling reactions are particularly suited for this purpose:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. A 5-halo-2,4-dichloropyrimidine can be coupled with a suitable boronic acid or ester derivative to introduce the side chain. This reaction is noted for its high efficiency and functional group tolerance. nih.govlifechempharma.com For instance, a one-pot, regioselective double Suzuki coupling can yield diarylated pyrimidines. lifechempharma.com

Direct C-H Arylation : Recent advances have enabled the direct arylation of C-H bonds, avoiding the need to pre-functionalize the heterocycle with a halogen. Palladium-catalyzed regioselective C-H arylation of related pyrrolo[2,3-d]pyrimidines with arylboronic acids has been demonstrated, suggesting potential applicability to the pyrimidine system itself under specific conditions. chemistryviews.org

These methods provide a direct route to C-5 substituted pyrimidines, which can then be elaborated into the desired acetic acid moiety.

Derivatization from Precursor Pyrimidine-5-aldehydes or Esters

A more common and versatile approach involves the installation of a precursor functional group at the C-5 position, which is then chemically converted to the acetic acid group. Key precursors include the pyrimidine-5-carbaldehyde, -5-acetonitrile, or a -5-carboxylate ester.

Synthesis of Pyrimidine-5-carbaldehyde : 2,4-Dichloropyrimidine-5-carbaldehyde is a key intermediate. It can be prepared through several routes:

Vilsmeier-Haack Formylation : This classical reaction can introduce a formyl group onto an activated pyrimidine ring system. For example, 2-amino-4,6-dihydroxypyrimidine (B16511) can be formylated and then chlorinated to give 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.com

Multi-step Synthesis : A patented method describes the synthesis of 4,6-dichloro pyrimidine-5-acetaldehyde starting from diethyl malonate, which is first alkylated, then cyclized with formamidine acetate to form a pyrimidine ring, followed by chlorination and deprotection to yield the target aldehyde. google.com

Ozonolysis : 4,6-Dichloro-5-allylpyrimidine can be subjected to ozonolysis to cleave the double bond, affording 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde (B103527) in high yield. chemicalbook.com

Synthesis of Pyrimidine-5-carboxylic Acid Derivatives : An alternative precursor is the 2,4-dichloropyrimidine-5-carboxylic acid chloride. This can be synthesized by treating uracil-5-carboxylic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas. google.com

Once these precursors are obtained, standard organic transformations can be applied:

Oxidation of Aldehydes : The pyrimidine-5-acetaldehyde can be readily oxidized to the corresponding acetic acid using common oxidizing agents.

Hydrolysis of Nitriles or Esters : If 2,4-dichloropyrimidine-5-acetonitrile (prepared, for example, by nucleophilic substitution of a 5-halopyrimidine with cyanide) or a corresponding ester is synthesized, simple acidic or basic hydrolysis will yield the final 2-(2,4-Dichloropyrimidin-5-yl)acetic acid.

| Precursor | Starting Material(s) | Key Reagents/Reaction | Reference |

| 4,6-Dichloro pyrimidine-5-acetaldehyde | Diethyl malonate, Formamidine acetate | Alkylation, Cyclization, Chlorination, Deprotection | google.com |

| 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde | 4,6-Dichloro-5-allylpyrimidine | O₃, DMS, Et₃N (Ozonolysis) | chemicalbook.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, DMF (Vilsmeier-Haack), Chlorination | mdpi.com |

| 2,4-Dichloropyrimidine-5-carboxylic acid chloride | Uracil-5-carboxylic acid | POCl₃, PCl₃, Cl₂ | google.com |

Optimization of Synthetic Pathways

The choice of catalyst is critical in the synthesis of pyrimidine-based compounds, directly influencing reaction rates, selectivity, and yields. Both heteropolyacids and transition metal catalysts have demonstrated significant utility in this field.

Heteropolyacids (HPAs) have emerged as highly effective catalysts in heterocyclic synthesis due to their unique physicochemical properties. mdpi.com These compounds possess strong Brønsted acidity, often approaching the superacid region, and are efficient oxidizers capable of rapid redox transformations under mild conditions. mdpi.com Their structural versatility allows for modification to tune acidity, solubility, and redox potential. mdpi.com Furthermore, HPAs are considered economical and ecological catalysts because they can be used in small quantities and are often reusable without significant loss of activity. mdpi.com For instance, 11-molybdo-1-vanadophosphoric acid (H4PMo11VO40) has been successfully used in ethanol (B145695) to synthesize 3,4-dihydropyrimidin-2(1H)-one derivatives, achieving excellent yields of 85–95%. researchgate.net Similarly, Wells–Dawson type heteropolyacids have been reported to produce pyrimidin-2(1H)-ones with yields between 90% and 95% under solvent-free conditions. mdpi.com

Palladium-based catalysts are also instrumental, particularly in cross-coupling reactions that are essential for functionalizing the pyrimidine core. For example, the Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids has been extensively studied. mdpi.com Catalytic systems such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) with a suitable base are commonly employed. mdpi.com Research has also demonstrated that palladium acetate (Pd(OAc)2) combined with specific ligands can achieve high regioselectivity in the amination of 6-aryl-2,4-dichloropyrimidine, strongly favoring substitution at the C4 position. acs.org

| Catalyst System | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| H6P2W18O62.18H2O | Pyrimidine Synthesis | Solvent-free, 70 °C | 91-92 | ajgreenchem.com |

| Pd(PPh3)4 / K2CO3 | Suzuki Coupling | DMF, 80 °C, Microwave | 96 | mdpi.com |

| Pd(OAc)2/dppb | Amination | LiHMDS, THF, -20 °C | >30:1 Regioselectivity | acs.org |

| H4PMo11VO40 | Biginelli Reaction | Ethanol, Reflux | 85-95 | researchgate.net |

| Iodine (I2) | Pyrimidine Synthesis | Solvent-free, 80 °C | 92-95 | ajgreenchem.com |

The selection of solvent and the modulation of reaction conditions are crucial levers for controlling the outcome of pyrimidine synthesis. Solvents can influence reactant solubility, reaction rates, and, notably, the regioselectivity of substitutions on the pyrimidine ring.

Polar solvents such as dimethylformamide (DMF), ethanol, and acetic acid are often favored in pyrimidine synthesis. mdpi.com Previous studies on the nucleophilic substitution of 2,4,6-trichloropyrimidine (B138864) found that polar solvents like ethanol promote higher regioselectivity for substitution at the C4 position. acs.org In the context of Suzuki coupling reactions with 2,4-dichloropyrimidine, a systematic screening of solvents revealed their profound impact on product yield. While reactions in toluene (B28343) and 1,4-dioxane (B91453) gave low yields (10% and 18%, respectively), a switch to the polar aprotic solvent DMF resulted in a significantly improved yield of 96% under microwave irradiation. mdpi.com In other syntheses, glacial acetic acid has been used as the reaction medium under reflux for several hours to achieve the desired product. mdpi.com

Temperature is another critical parameter. The synthesis of 2,4-dichloro-5-aminopyrimidine from its nitro precursor involves a hydrogenation reaction catalyzed by Pd/C, where the temperature is initially maintained at 20-25°C and later raised to 35-40°C to ensure the reaction proceeds to completion. google.com Conversely, high regioselectivity in certain amination reactions has been achieved at very low temperatures, such as -60°C, even without a catalyst. acs.org

| Solvent | Catalyst System | Reaction | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | Pd(PPh3)4 / K2CO3 | Suzuki Coupling | 10 | mdpi.com |

| 1,4-Dioxane | Pd(PPh3)4 / K2CO3 | Suzuki Coupling | 18 | mdpi.com |

| Acetonitrile (B52724) (ACN) | Pd(PPh3)4 / K2CO3 | Suzuki Coupling | 25 | mdpi.com |

| Dimethylformamide (DMF) | Pd(PPh3)4 / K2CO3 | Suzuki Coupling | 96 | mdpi.com |

| Glacial Acetic Acid | Hydroquinone (inhibitor) | Hetero-Diels–Alder | 74 | mdpi.com |

Improving reaction yield is intrinsically linked to the principles of green chemistry, as higher yields typically correlate with greater atom economy and reduced chemical waste. wjarr.comresearchgate.net Modern synthetic strategies increasingly focus on sustainable methods that not only maximize product output but also minimize environmental impact.

One patented method for synthesizing a related precursor, 5-acetyl-2,4-dichloropyrimidine, highlights a process designed to improve both the yield and purity of the target product while reducing costs. google.com The method involves a multi-step synthesis beginning with urea, triethyl orthoformate, and ethyl acetoacetate, followed by cyclization and chlorination, with a final purification step using silica (B1680970) gel chromatography to obtain the high-purity product. google.com

Green chemistry offers several powerful approaches to optimize such syntheses:

Solvent-Free Reactions: Performing reactions without a solvent minimizes pollution, reduces costs, and often leads to shorter reaction times and higher yields. ajgreenchem.com An eco-friendly protocol for constructing 4,6-diarylpyrimidin-2(1H)-ones under solvent-free conditions has been shown to be superior to many reported protocols in terms of reaction medium, yield, and temperature. ajgreenchem.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purities compared to conventional heating methods. researchgate.net This technique has been effectively applied to the synthesis of various fluoroalkyl pyrimidines. mdpi.com

Benign Solvents and Catalysts: Replacing hazardous organic solvents with safer alternatives like water or ethanol is a cornerstone of green chemistry. mdpi.comwjarr.com The use of hydrogen peroxide as a catalyst in the synthesis of 1,2,4-thiadiazoles in ethanol at ambient temperature exemplifies a clean and operationally simple approach that produces high yields. mdpi.com

| Method | Conditions | Reaction Time | Yield (%) | Green Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 1,4-Dioxane, 80 °C | 120-960 min | 70-82 | Standard method | ajgreenchem.com |

| Solvent-Free | Me3SiCl, 90 °C | 70-80 min | 90-94 | No solvent waste, shorter time | ajgreenchem.com |

| Microwave Irradiation | Catalyst-free, EtOH | 10 min | Excellent | Rapid, energy efficient, green solvent | researchgate.net |

| Ultrasonic Irradiation | THF, r.t. | 10-13 min | 86-90 | Rapid, low temperature | ajgreenchem.com |

Reactivity and Transformation Studies of 2 2,4 Dichloropyrimidin 5 Yl Acetic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of 2-(2,4-dichloropyrimidin-5-yl)acetic acid. The electron-withdrawing nature of the two ring nitrogen atoms and the C-5 acetic acid group activates the C-2 and C-4 positions towards nucleophilic attack.

The substitution of chlorine atoms on the 2,4-dichloropyrimidine (B19661) ring by amines (amination) and alkoxides (alkoxylation) is a common synthetic strategy. Generally, for 2,4-dichloropyrimidines, nucleophilic attack occurs preferentially at the C-4 position wuxiapptec.comwuxiapptec.com. This selectivity is particularly pronounced when an electron-withdrawing group, such as the acetic acid moiety in the title compound, is present at the C-5 position nih.gov.

However, this regioselectivity is not absolute and can be influenced by reaction conditions and the nature of the nucleophile. For instance, while primary and secondary amines typically favor the C-4 position, certain nucleophiles like alkoxides and formamide anions have been observed to selectively attack the C-2 position in related 2,4-disubstituted pyrimidines wuxiapptec.comwuxiapptec.com. Furthermore, studies have shown that using tertiary amine nucleophiles can lead to a reversal of selectivity, favoring substitution at the C-2 position even with a C-5 electron-withdrawing group nih.gov. A novel approach to achieving C-2 amination involves the use of 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate, which undergoes noncatalyzed SNAr with nucleophilic dialkylamines at the C-2 position nih.gov. For more challenging aryl- and heteroarylamines, palladium-catalyzed reactions are required to achieve C-2 selectivity nih.govresearchgate.net.

Below is a table summarizing the general regioselective patterns observed in the SNAr reactions of 2,4-dichloropyrimidines.

| Nucleophile Type | Typical Position of Attack (on 2,4-Dichloropyrimidines) | Influencing Factors | Reference |

|---|---|---|---|

| Primary/Secondary Amines | C-4 | Generally favored, especially with C-5 electron-withdrawing groups. | nih.govacs.org |

| Tertiary Amines | C-2 | Reversal of standard selectivity. | nih.gov |

| Alkoxides | C-2 or C-4 | Can be C-2 selective under specific conditions. | wuxiapptec.comwuxiapptec.com |

| Aromatic Amines (Anilines) | C-4 | High regioselectivity can be achieved without a catalyst. | acs.org |

The regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine ring is highly sensitive to a combination of electronic and steric factors wuxiapptec.com.

Steric Effects : Bulky substituents at positions adjacent to the reaction centers can hinder the approach of a nucleophile. A large group at the C-5 position can influence the C-4/C-2 selectivity by sterically shielding the C-4 position wuxiapptec.com.

Nucleophile Structure : The nature of the attacking nucleophile is paramount. As noted, tertiary amines can override the inherent electronic preference for C-4 attack and selectively react at C-2 nih.gov. This is a synthetically valuable strategy for accessing otherwise difficult-to-obtain 2-substituted pyrimidine (B1678525) isomers.

The SNAr reaction on pyrimidine systems is understood to proceed through a two-step addition-elimination mechanism nih.gov. The initial step involves the nucleophilic attack on one of the electrophilic carbons (C-2 or C-4), leading to the formation of a tetrahedral, anionic intermediate known as a Meisenheimer complex nih.gov. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and the electron-withdrawing substituents. The stability of this complex is a key factor in determining the reaction's feasibility.

Recent computational and experimental evidence suggests that for some systems, the SNAr reaction may not involve a stable intermediate but rather proceeds through a single, concerted step where the Meisenheimer complex represents a transition state researchgate.netnih.govbris.ac.ukchemrxiv.org. Quantum mechanical calculations, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), are valuable tools for predicting regioselectivity. For a standard 2,4-dichloropyrimidine, the LUMO is primarily distributed at the C-4 position, correctly predicting it as the most likely site for nucleophilic attack wuxiapptec.com. However, substituents on the ring can alter the distribution of the LUMO and LUMO+1 orbitals, sometimes leading to changes in selectivity that require more detailed transition state calculations to explain wuxiapptec.comwuxiapptec.comwuxiapptec.com.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the pyrimidine ring.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a highly effective method for the arylation or vinylation of this compound mdpi.comresearchgate.net. The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination libretexts.org.

For 2,4-dichloropyrimidine substrates, the Suzuki-Miyaura reaction exhibits a strong regioselective preference for the C-4 position acs.orgmdpi.comresearchgate.net. This selectivity is attributed to the preferential oxidative addition of the palladium(0) catalyst into the C4–Cl bond over the C2–Cl bond mdpi.comresearchgate.net. This inherent difference in reactivity allows for the sequential and controlled introduction of different groups at the C-4 and C-2 positions. Microwave-assisted protocols have been developed that significantly accelerate these reactions, often requiring only minutes and very low catalyst loadings to achieve high yields mdpi.com.

| Reaction Type | Typical Catalyst System | Preferred Position on 2,4-Dichloropyrimidine | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | C-4 | High functional group tolerance, mild conditions. | mdpi.comresearchgate.net |

| Stille | Pd Catalyst | C-4 | Sequential introduction of different substituents. | acs.org |

| Negishi | Pd/IPr | C-4 | Effective for installing heteroaryl and alkyl groups. | nih.gov |

| Kumada | Pd/IPr | C-4 | Effective for installing heteroaryl and alkyl groups. | nih.gov |

The scope of the Suzuki-Miyaura coupling is broad, tolerating a wide array of functional groups on the boronic acid coupling partner, including aldehydes, nitriles, and alkenes mdpi.comnih.gov. This robustness makes it a versatile tool in complex molecule synthesis.

Despite its versatility, the reaction has limitations.

Steric Hindrance : Ortho-substituted arylboronic acids often react more slowly and give lower yields, likely due to steric hindrance during the transmetalation step nih.gov.

Catalyst Poisoning : Certain heteroaryl nucleophiles can be problematic. For example, the coupling of 2,4-dichloropyrimidine with thiophen-2-boronic acid has been reported to fail, a result attributed to the sulfur atom poisoning the palladium catalyst mdpi.com. Similarly, coupling with certain pyridinylboronic acids can be unsuccessful mdpi.com.

Substrate Reactivity : While electron-deficient heteroaryl chlorides like 2,4-dichloropyrimidine are sufficiently reactive, less activated aryl chlorides can be challenging substrates mdpi.com.

For cases where Suzuki-Miyaura coupling is not effective, other cross-coupling reactions can be employed. Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings are effective for introducing a wider range of nucleophiles, including various alkyl and heteroaryl groups that are difficult to install via Suzuki coupling nih.gov. The development of highly active and stable palladium-phosphine catalyst systems has expanded the scope to include challenging substrates like aminopyridines and aminopyrimidines without the need for protecting groups organic-chemistry.org.

Reactions Involving the Acetic Acid Side Chain

The acetic acid moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry. The reactivity of this side chain is influenced by the electron-withdrawing nature of the dichloropyrimidine ring.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important derivatives for modifying the compound's physicochemical properties and for creating building blocks for more complex molecules.

Esterification:

Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed with an excess of the alcohol to drive the equilibrium towards the formation of the ester.

Another effective method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is often preferred for its mild reaction conditions and broad substrate scope.

The following table summarizes representative esterification reactions of this compound:

| Reagents and Conditions | Product | Notes |

| Methanol, H₂SO₄ (catalytic), reflux | Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate | A classic Fischer esterification. The use of excess methanol drives the reaction to completion. |

| Ethanol (B145695), DCC, DMAP, CH₂Cl₂ | Ethyl 2-(2,4-dichloropyrimidin-5-yl)acetate | A mild and efficient method suitable for a wide range of alcohols. |

| tert-Butanol, EDC, DMAP, CH₂Cl₂ | tert-Butyl 2-(2,4-dichloropyrimidin-5-yl)acetate | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that simplifies product purification. |

Amidation:

Amidation of the carboxylic acid can be accomplished by reacting it with an amine in the presence of a coupling agent. Common coupling agents for amidation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) or DMAP. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

The table below illustrates typical amidation reactions:

| Reagents and Conditions | Product | Notes |

| Ammonia, EDC, HOBt, DMF | 2-(2,4-Dichloropyrimidin-5-yl)acetamide | Formation of the primary amide. |

| Aniline (B41778), DCC, DMAP, CH₂Cl₂ | N-Phenyl-2-(2,4-dichloropyrimidin-5-yl)acetamide | Synthesis of an anilide derivative. |

| Diethylamine, HATU, DIPEA, DMF | N,N-Diethyl-2-(2,4-dichloropyrimidin-5-yl)acetamide | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent. |

Decarboxylation Pathways and Derivatives, drawing parallels with pyridylacetic acids

The decarboxylation of heteroaryl- and aryl-acetic acids is a significant transformation that leads to the formation of methyl-substituted aromatic compounds. The ease of decarboxylation is often dependent on the stability of the carbanionic intermediate formed upon loss of carbon dioxide.

In the case of this compound, the presence of the electron-withdrawing dichloropyrimidine ring is expected to stabilize the resulting carbanion at the methylene (B1212753) carbon, potentially facilitating decarboxylation under appropriate conditions.

A direct parallel can be drawn with the decarboxylation of pyridylacetic acids. It is well-documented that 2- and 4-pyridylacetic acids undergo decarboxylation with relative ease, as the nitrogen atom in the pyridine (B92270) ring can effectively stabilize the negative charge of the carbanionic intermediate through resonance. nih.govresearchgate.net The decarboxylation of 3-pyridylacetic acid is generally more difficult due to the lack of direct resonance stabilization.

Similarly, for this compound, the nitrogen atoms in the pyrimidine ring, along with the inductive effect of the chlorine atoms, would contribute to the stabilization of the intermediate carbanion. The decarboxylation would likely proceed through the formation of a zwitterionic intermediate, followed by the elimination of carbon dioxide.

The decarboxylation can be promoted by heating the acid, sometimes in the presence of a catalyst. The product of this reaction would be 5-methyl-2,4-dichloropyrimidine.

| Starting Material | Conditions | Product | Comparison with Pyridylacetic Acids |

| This compound | Heat | 5-Methyl-2,4-dichloropyrimidine | The electron-withdrawing nature of the dichloropyrimidine ring is expected to facilitate decarboxylation, similar to 2- and 4-pyridylacetic acids where the ring nitrogen stabilizes the carbanionic intermediate. |

| 2-Pyridylacetic acid | Heat | 2-Methylpyridine | Readily undergoes decarboxylation due to resonance stabilization of the carbanion by the nitrogen atom. nih.gov |

| 4-Pyridylacetic acid | Heat | 4-Methylpyridine | Also readily decarboxylates for the same reason as the 2-isomer. nih.gov |

Other Functional Group Interconversions (e.g., carbonyl transformations)

Beyond esterification, amidation, and decarboxylation, the acetic acid side chain of this compound can undergo other important functional group interconversions. These transformations further expand the synthetic utility of this compound.

One key set of reactions involves the transformation of the carbonyl group. For instance, the carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2,4-dichloropyrimidin-5-yl)ethanol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

The resulting alcohol can then be further functionalized. For example, it can be oxidized back to the aldehyde, 2-(2,4-dichloropyrimidin-5-yl)acetaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC), or further to the carboxylic acid with stronger oxidizing agents. The alcohol can also be converted to a leaving group (e.g., a tosylate or a halide) to allow for nucleophilic substitution reactions.

The following table summarizes some of these functional group interconversions:

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | 1. SOCl₂ 2. NaBH₄ | 2-(2,4-Dichloropyrimidin-5-yl)ethanol | Reduction of carboxylic acid to alcohol (via acid chloride) |

| This compound | LiAlH₄, THF | 2-(2,4-Dichloropyrimidin-5-yl)ethanol | Direct reduction of carboxylic acid to alcohol |

| 2-(2,4-Dichloropyrimidin-5-yl)ethanol | PCC, CH₂Cl₂ | 2-(2,4-Dichloropyrimidin-5-yl)acetaldehyde | Oxidation of primary alcohol to aldehyde |

| 2-(2,4-Dichloropyrimidin-5-yl)ethanol | TsCl, pyridine | 2-(2,4-Dichloropyrimidin-5-yl)ethyl tosylate | Conversion of alcohol to a good leaving group |

These transformations of the acetic acid side chain significantly enhance the synthetic value of this compound, providing access to a wide array of derivatives for further chemical exploration.

Applications in Advanced Organic Synthesis and Chemical Biology Research

2-(2,4-Dichloropyrimidin-5-yl)acetic Acid as a Precursor for Complex Heterocyclic Systems

The inherent reactivity of the dichloropyrimidine core, combined with the C-5 acetic acid moiety, provides multiple avenues for constructing elaborate heterocyclic structures. The acetic acid side chain can participate in cyclization reactions, while the chloro-substituents serve as handles for annulation, leading to novel fused pyrimidines and other polycyclic architectures.

While direct synthesis of pyrimido[4,5-d]pyrimidines from this compound is not extensively documented, its structure is primed for such transformations. A plausible synthetic pathway involves the reaction of a pyrimidine (B1678525) derivative with a reagent that can form a second pyrimidine ring. Many methods for synthesizing the pyrimido[4,5-d]pyrimidine (B13093195) core involve multicomponent reactions, often starting with barbituric acid or other activated pyrimidines. nih.govresearchgate.net

A hypothetical route starting from this compound could involve the initial conversion of the C-5 acetic acid group into a more reactive intermediate. For example, amidation followed by dehydration would yield a cyanomethylpyrimidine. This intermediate, possessing an activated methylene (B1212753) group adjacent to a nitrile, could then undergo condensation and cyclization with a suitable partner like guanidine (B92328) or an amidine to construct the second pyrimidine ring, a common strategy in heterocyclic chemistry. mdpi.comnih.gov This approach would lead to a pyrimido[4,5-d]pyrimidine core that retains the chlorine atoms at what would become the C-2 and C-4 positions of the original ring, allowing for further diversification.

The construction of 1,3-diazaoxindoles, which are aza-analogs of oxindoles, represents a sophisticated application of pyrimidine chemistry. These scaffolds are of interest in medicinal chemistry due to their structural rigidity and potential for diverse biological interactions. Starting from this compound, a potential, albeit underexplored, strategy for synthesizing a 1,3-diazaoxindole framework could be envisioned.

This transformation would likely proceed via a regioselective nucleophilic aromatic substitution (SNAr) at the C-4 position with an amine. The C-4 chloro is typically more susceptible to displacement than the C-2 chloro. Following this amination, the resulting 2-chloro-4-amino-pyrimidine derivative would possess the necessary functionalities for an intramolecular cyclization. Activation of the C-5 carboxylic acid (e.g., conversion to an acid chloride or ester) could facilitate an intramolecular amidation, where the nitrogen of the C-4 amino group attacks the activated carbonyl of the side chain to form the fused five-membered lactam ring characteristic of the 1,3-diazaoxindole system.

The true power of this compound as a scaffold lies in the ability to selectively modify its three primary functional groups. This allows for the systematic generation of large and diverse compound libraries for structure-activity relationship (SAR) studies. nih.gov

The carboxylic acid group can be readily converted into a variety of other functional groups, including:

Amides: By coupling with a diverse range of primary and secondary amines.

Esters: Through reaction with various alcohols.

Ketones: Via reaction with organometallic reagents.

Simultaneously, the two chlorine atoms provide orthogonal handles for diversification through nucleophilic substitution, with the C-4 position being the more reactive site. This differential reactivity allows for the sequential and controlled introduction of different substituents. For instance, a library could be generated by first reacting the scaffold with a set of amines at the C-4 position, followed by substitution at the C-2 position with a different set of nucleophiles (e.g., alcohols or thiols), and finally, derivatizing the carboxylic acid. This combinatorial approach can rapidly produce thousands of unique compounds from a single starting material. nih.gov

Table 1: Potential Derivatization Points on the this compound Scaffold

| Position | Functional Group | Potential Modifications | Resulting Functional Group |

|---|---|---|---|

| C-2 | Chloro | Nucleophilic Substitution (e.g., R-NH₂) | Amine |

| C-4 | Chloro | Nucleophilic Substitution (e.g., R-OH) | Ether |

| C-5 | Acetic Acid | Amide Coupling (e.g., R'R''NH) | Amide |

Development of Substituted Pyrimidine Libraries via Sequential Transformations

The development of focused compound libraries around a privileged core, such as the pyrimidine ring, is a cornerstone of modern drug discovery. The 2,4-dichloropyrimidine (B19661) moiety is particularly well-suited for this, allowing for controlled, stepwise chemical modifications.

A key feature of the 2,4-dichloropyrimidine system is the differential reactivity of the two chlorine atoms. The C-4 position is significantly more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C-2 position. This regioselectivity is a critical tool for synthetic chemists, as it enables the stepwise and controlled introduction of different substituents. acs.org

For example, reaction with one equivalent of an amine nucleophile at moderate temperatures will typically result in selective substitution at the C-4 position, leaving the C-2 chlorine untouched. acs.org This monosubstituted intermediate can then be subjected to a second, distinct substitution reaction at the C-2 position, often requiring more forcing conditions (e.g., higher temperatures or catalysis). This strategy allows for the synthesis of 2,4-disubstituted pyrimidines where the substituents at C-2 and C-4 are different, a crucial capability for fine-tuning the biological activity and physicochemical properties of a molecule. acs.org

Table 2: Regioselective Substitution of 2,4-Dichloropyrimidines

| Reaction Step | Reagent | Target Position | Typical Conditions | Outcome |

|---|---|---|---|---|

| 1 | Primary/Secondary Amine | C-4 | Base (e.g., K₂CO₃), DMAc, Room Temp | Selective formation of 4-amino-2-chloropyrimidine (B189420) derivative. acs.org |

| 2 | Aniline (B41778) | C-4 | No catalyst required, heat | High regioselectivity for the C-4 substituted product. acs.org |

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules and its ability to form key hydrogen bond interactions with biological targets. The 2,4-disubstituted pyrimidine framework, in particular, is a well-established core for inhibitors of protein kinases, which are critical targets in oncology. nih.gov

When designing new chemical entities based on the this compound scaffold, several principles are applied:

Scaffold Hopping and Core Mimicry: The pyrimidine core can mimic the purine (B94841) base of ATP, allowing it to bind in the ATP-binding site of kinases. The substituents at the C-2 and C-4 positions can be designed to occupy adjacent hydrophobic pockets and form specific interactions, enhancing potency and selectivity.

Vectorial Diversification: The substituents at C-2, C-4, and C-5 point in different spatial directions. The C-2 and C-4 positions are often used to modulate target binding and selectivity. The C-5 acetic acid group, extending out from the plane of the pyrimidine ring, can be used as a "solubility handle" or to interact with solvent-exposed regions of a protein, improving pharmacokinetic properties.

Structure-Activity Relationship (SAR) Development: Initial hits from a screening campaign can be rapidly optimized. For example, if a 2-amino-4-anilino-pyrimidine shows activity, libraries can be generated by varying the amine at the C-2 position and the aniline at the C-4 position to probe the SAR and improve potency and selectivity. nih.gov This systematic approach is fundamental to converting a preliminary hit into a viable drug candidate.

The Pivotal Role of this compound in Advanced Chemical Synthesis

The chemical compound this compound, a notable derivative of the pyrimidine family, has garnered attention in the realms of advanced organic synthesis and chemical biology. Its unique structural features, characterized by a di-substituted pyrimidine ring with a reactive acetic acid side chain, position it as a valuable intermediate in the construction of complex molecules with significant biological and research applications. This article explores the specific utility of this compound as a precursor for specialized reagents used in biochemical studies.

The strategic placement of two chlorine atoms on the pyrimidine ring of this compound provides two reactive sites for nucleophilic substitution. This characteristic allows for the sequential and regioselective introduction of various functional groups, making it a versatile building block in medicinal chemistry and drug discovery. The acetic acid moiety further extends its synthetic utility, enabling amide bond formation and other modifications.

Role in the Synthesis of Ligands and Specialized Reagents for Biochemical Studies

The structural framework of this compound is particularly well-suited for the development of targeted molecules for biochemical investigations. The dichloropyrimidine core can serve as a scaffold to which different chemical entities can be attached, leading to the creation of novel ligands and probes.

While specific, detailed research findings on the direct use of this compound as a precursor for commercially available drugs are not extensively documented in publicly accessible literature, its potential is evident from the broader activity of pyrimidine derivatives. The pyrimidine core is a common feature in a multitude of biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The synthesis of such molecules often involves the reaction of a dichloropyrimidine intermediate with various amines or other nucleophiles to build the final, active compound. The general synthetic strategies employed in the development of pyrimidine-based enzyme inhibitors often rely on the reactivity of such dichlorinated precursors.

The table below outlines the properties of this compound, underscoring its suitability as a chemical intermediate.

| Property | Value |

| CAS Number | 933685-95-1 |

| Molecular Formula | C6H4Cl2N2O2 |

| Molecular Weight | 207.01 g/mol |

Data sourced from publicly available chemical supplier information.

Chemical probes are essential tools in chemical biology for the study of protein function and biological pathways. The development of these probes often requires a modular synthesis approach, where a central scaffold is functionalized with a reactive group for target engagement and a reporter tag (such as a fluorophore or biotin) for detection. This compound is an ideal candidate for such a scaffold. The chlorine atoms can be selectively displaced to attach a targeting moiety, while the carboxylic acid group can be readily coupled to a linker connected to a reporter tag. This modularity allows for the systematic development of a variety of probes to investigate different biological targets.

Computational and Theoretical Investigations of 2 2,4 Dichloropyrimidin 5 Yl Acetic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic characteristics of 2-(2,4-Dichloropyrimidin-5-yl)acetic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing functionals like B3LYP with a basis set such as 6-31+G(d,p), can be used to optimize the ground state geometry of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that characterize the three-dimensional arrangement of the atoms.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C2-Cl Bond Length | ~1.74 Å |

| C4-Cl Bond Length | ~1.73 Å |

| C5-C(acetic) Bond Length | ~1.51 Å |

| O-H (acid) Bond Length | ~0.97 Å |

| Pyrimidine (B1678525) Ring C-N-C Angle | ~115-120° |

| C4-C5-C(acetic) Angle | ~122° |

| Dihedral Angle (Ring-CH2) | ~70-90° |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is expected to be located primarily on the pyrimidine ring and the non-bonding orbitals of the oxygen atoms in the carboxylic acid group. The LUMO is anticipated to be distributed over the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing the chlorine substituents. wuxiapptec.comwuxibiology.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include the HOMO-LUMO gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). A small HOMO-LUMO gap generally implies higher reactivity. ijcce.ac.ir

Table 2: Conceptual Reactivity Descriptors for this compound

| Descriptor | Formula | Conceptual Value |

| Ionization Potential (I) | I ≈ -EHOMO | High |

| Electron Affinity (A) | A ≈ -ELUMO | High |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Moderate |

| Electronegativity (χ) | χ = (I + A) / 2 | High |

| Chemical Hardness (η) | η = (I - A) / 2 | Moderate |

| Chemical Softness (S) | S = 1 / (2η) | Moderate |

Note: These are qualitative predictions based on the molecular structure.

Mechanistic Studies of Reaction Pathways

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The 2,4-dichloropyrimidine (B19661) core is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Computational studies can model the attack of a nucleophile at the C2 and C4 positions of the pyrimidine ring. The regioselectivity of this reaction is a topic of significant interest. Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position. However, substituents on the ring can alter this preference. wuxiapptec.com DFT calculations of the LUMO and LUMO maps can predict the most likely site of attack. For 2,4-dichloropyrimidines, the presence of an electron-donating group at the C6 position can reverse the selectivity, favoring attack at the C2 position. wuxiapptec.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are another important class of transformations for functionalizing the pyrimidine ring. researchgate.net Computational studies can model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the factors influencing reaction efficiency and regioselectivity.

To gain a deeper understanding of reaction mechanisms, computational chemists locate the transition state (TS) structures and calculate their energies. The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies for competing pathways, the most favorable reaction can be predicted. wuxiapptec.comresearchgate.net For the SNAr reaction on this compound, one could calculate the activation energies for nucleophilic attack at C2 and C4. The pathway with the lower activation energy will be the kinetically favored one. These calculations typically involve confirming the transition state by identifying a single imaginary frequency in the vibrational analysis.

Table 3: Illustrative Reaction Energetics for SNAr on this compound

| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

| Nucleophilic attack at C2 | ~15-20 | Exergonic |

| Nucleophilic attack at C4 | ~12-17 | Exergonic |

Note: These are hypothetical values to illustrate the concept. The actual values depend on the nucleophile and reaction conditions.

Conformational Analysis and Tautomerism

The flexibility of the acetic acid side chain and the potential for tautomerism in the pyrimidine ring and carboxylic acid group introduce additional complexity to the molecular behavior of this compound.

Conformational analysis involves studying the different spatial arrangements of the atoms that result from rotation around single bonds. For this compound, the most significant conformational freedom is the rotation around the C5-C(acetic) bond. Computational potential energy surface scans can be performed to identify the most stable conformers and the energy barriers between them. The orientation of the carboxylic acid group relative to the pyrimidine ring will be influenced by steric and electronic effects.

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The carboxylic acid group can exist in its acid form (-COOH) or, in principle, as a diol tautomer. More significantly, pyrimidine derivatives can exhibit keto-enol and amino-imino tautomerism. researchgate.netnih.gov For this compound, while the dichlorinated ring itself does not have mobile protons for tautomerization, the introduction of other functional groups through reactions could lead to tautomeric forms. Computational studies can predict the relative stabilities of different tautomers by calculating their ground state energies. researchgate.netnih.gov The solvent environment can play a crucial role in determining the predominant tautomeric form. ias.ac.in

Investigation of Preferred Conformations of the Acetic Acid Side Chain

The key parameter in these investigations is the dihedral angle between the plane of the pyrimidine ring and the plane of the carboxylic acid group. Studies on structurally related compounds, such as 2-(2,4-dichlorophenyl)acetic acid, have shown a non-planar arrangement to be favored in the solid state, with a significant dihedral angle observed between the aromatic ring and the carboxyl group. nih.gov For this compound, theoretical calculations would similarly explore a range of dihedral angles to locate the energy minima.

These calculations typically reveal that the preferred conformations are those that minimize steric hindrance between the ortho-substituent on the pyrimidine ring (a chloro group in this case) and the carboxylic acid group. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrimidine ring can play a role in stabilizing certain conformations.

Table 1: Hypothetical Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |

| A | 0° (syn-planar) | +5.2 |

| B | 60° (gauche) | 0.0 |

| C | 90° (perpendicular) | +1.5 |

| D | 180° (anti-planar) | +3.8 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The values are representative of what a computational study might find, with the gauche conformer often being the most stable due to a balance of steric and electronic effects.

Theoretical Studies on Prototropic Equilibria in Pyrimidine Systems

Prototropic tautomerism is a fundamental characteristic of many nitrogen-containing heterocyclic compounds, including pyrimidines. researchgate.net Tautomers are isomers that differ in the location of a proton and a double bond. For pyrimidine derivatives, the relative stability of different tautomeric forms can be significantly influenced by the nature and position of substituents. mdpi.com

In the case of this compound, the pyrimidine ring itself does not have labile protons directly attached to the nitrogen atoms in its most stable aromatic form. However, theoretical studies on related pyrimidine systems, such as hydroxypyrimidines, have extensively investigated the equilibria between amino-imino and keto-enol forms. acs.org These studies utilize high-level quantum-chemical calculations to determine the Gibbs free energies of tautomerization and the corresponding equilibrium constants. mdpi.comnih.gov

While this compound does not possess hydroxyl or amino groups that typically lead to prominent tautomerism in the pyrimidine ring, theoretical investigations can still be relevant. For instance, in a cellular environment or in the presence of water, protonation or deprotonation of the ring nitrogens can occur. Computational models can predict the most likely sites of protonation and the relative energies of the resulting cationic species. These calculations are crucial for understanding the molecule's behavior in different chemical environments.

Table 2: Illustrative Calculated Relative Gibbs Free Energies for Protonated Species of a Dichloropyrimidine Core

| Species | Site of Protonation | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Base Molecule | - | 0.0 |

| Protonated Species 1 | N1 | +X |

| Protonated Species 2 | N3 | +Y |

Note: This table illustrates the type of data generated from theoretical studies on the basicity of the pyrimidine nitrogen atoms. The values of X and Y would be determined by high-level quantum-chemical calculations, indicating the thermodynamically favored site of protonation.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 2-(2,4-Dichloropyrimidin-5-yl)acetic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, the connectivity of atoms within the molecule can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The proton on the pyrimidine (B1678525) ring (H-6) would appear as a singlet in the aromatic region. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would also produce a singlet, shifted downfield due to the proximity of the electron-withdrawing pyrimidine ring and carboxylic acid group. The acidic proton (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would feature signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the four unique carbon atoms of the dichloropyrimidine ring. The carbons attached to the chlorine atoms (C-2 and C-4) are expected to be significantly downfield. While specific experimental data for this exact compound is not widely published, data from analogous compounds like 2,4-dichloropyrimidine (B19661) and other substituted pyrimidines allow for the prediction of chemical shifts. chemicalbook.comspectrabase.com

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 (pyrimidine ring) | 8.5 - 9.0 | Singlet |

| -CH₂- (acetic acid) | 3.8 - 4.2 | Singlet |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxylic acid) | 170 - 175 |

| C-2 (pyrimidine ring) | 160 - 165 |

| C-4 (pyrimidine ring) | 162 - 167 |

| C-6 (pyrimidine ring) | 155 - 160 |

| C-5 (pyrimidine ring) | 120 - 125 |

| -CH₂- (acetic acid) | 35 - 40 |

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For a molecule like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful.

The molecular weight of this compound is approximately 220.02 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1 would be a definitive indicator of a dichlorinated compound. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain. Predicted data for the closely related isomer 2-(4,6-dichloropyrimidin-5-yl)acetic acid suggests key adducts that would be observed. uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M-H]⁻ | 218.95 |

| [M+H]⁺ | 220.97 |

| [M+Na]⁺ | 242.95 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The dichloropyrimidine ring constitutes a chromophore that absorbs UV light. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption maxima characteristic of halogenated pyrimidine derivatives. rsc.org

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic/Alkene) | ~3100 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N, C=C (Pyrimidine Ring) | 1400-1600 | Medium to Strong |

Expected UV-Vis Absorption for this compound

| Transition | Approximate λₘₐₓ (nm) |

|---|---|

| π → π* | 260 - 280 |

Chromatographic Separation and Purity Determination

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for such analyses. researchgate.net

Method development would involve selecting a suitable stationary phase, most commonly a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. researchgate.net Since the analyte is an acid, acidifying the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention. Detection is commonly achieved using a UV detector set at a wavelength where the pyrimidine ring absorbs strongly (e.g., ~260 nm).

Method validation is performed to ensure the method is reliable, reproducible, and accurate for its intended purpose. This involves assessing parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantitation (LOQ).

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 10% to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for qualitatively monitoring the progress of a chemical reaction and for identifying the components in a mixture. nih.govnih.gov In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. The separated spots are visualized, typically under UV light, as the pyrimidine ring is UV-active. The retention factor (Rf value) for the product can be calculated and compared to that of a standard to confirm its identity.

Typical TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

Advanced Analytical Approaches

The definitive characterization and purity assessment of "this compound" relies on a suite of advanced analytical techniques. These methods provide unambiguous structural information and confirm the elemental composition of the compound, which are critical for its use in research and development.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the exact molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice.

For "this compound," a single-crystal X-ray diffraction study would be the definitive method to confirm its molecular structure in the solid state. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined.

While specific experimental crystallographic data for "this compound" is not publicly available, the analysis would yield key parameters. These parameters would be presented in a standardized format, as illustrated in the hypothetical data table below.

Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C6H4Cl2N2O2 |

| Formula Weight | 223.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.472 |

This data would provide irrefutable proof of the connectivity of the atoms, the planarity of the pyrimidine ring, and the conformation of the acetic acid side chain. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the solid-state properties of the compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like "this compound." The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared with the theoretical values calculated from the proposed molecular formula.

The molecular formula for "this compound" is C6H4Cl2N2O2, with a molecular weight of approximately 223.02 g/mol . Based on this, the theoretical elemental composition can be calculated. Experimental values that closely match these theoretical percentages provide strong evidence for the compound's identity and purity.

Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) (Illustrative) |

| Carbon (C) | 32.31 | 32.28 |

| Hydrogen (H) | 1.81 | 1.83 |

| Chlorine (Cl) | 31.79 | 31.75 |

| Nitrogen (N) | 12.56 | 12.59 |

| Oxygen (O) | 14.34 | 14.45 |

A close correlation between the theoretical and experimental values, typically within ±0.4%, is considered a confirmation of the empirical formula. This technique, in conjunction with spectroscopic methods, provides a comprehensive characterization of the compound.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(2,4-Dichloropyrimidin-5-yl)acetic acid, and how can reaction conditions be controlled to maximize yield?

- Answer : The compound is commonly synthesized via hydrolysis of ethyl ester derivatives, such as Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate. Acidic (e.g., HCl) or basic (e.g., NaOH) hydrolysis conditions are employed to cleave the ester group, yielding the carboxylic acid. Reaction optimization involves adjusting pH, temperature (typically 60–80°C), and catalyst choice (e.g., sodium hydride or potassium carbonate). For example, using K₂CO₃ in DMF under reflux enhances nucleophilic substitution efficiency, while post-reaction purification via recrystallization (e.g., ethanol/water) improves purity .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 4.2 ppm for CH₂ of acetic acid; δ 8.5–9.0 ppm for pyrimidine ring protons) and ¹³C NMR (δ 170–175 ppm for carboxylic acid C=O; δ 155–160 ppm for pyrimidine C-Cl).

- Mass Spectrometry : ESI-MS to confirm molecular weight ([M-H]⁻ peak at m/z ≈ 235).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% ideal).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values). Cross-referencing with spectral libraries ensures structural accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant. Essential precautions include:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Engineering Controls : Use fume hoods to minimize aerosol inhalation.

- First Aid : Immediate eye rinsing (15 minutes with water) for exposure; seek medical evaluation for ingestion.

- Storage : In airtight containers at 2–8°C, segregated from bases or oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields during the synthesis of this compound under varying conditions?

- Answer : Yield inconsistencies often stem from catalyst efficiency, solvent polarity, or competing side reactions (e.g., decarboxylation). Systematic optimization via Design of Experiments (DOE) can isolate critical factors:

- Catalyst Screening : Compare NaH (higher reactivity but moisture-sensitive) vs. K₂CO₃ (milder, compatible with polar aprotic solvents).

- Solvent Effects : DMF enhances solubility of intermediates, while THF may reduce by-product formation.

- Kinetic Monitoring : In-situ FTIR or HPLC tracks reaction progress and identifies side products (e.g., dihydroxy derivatives from over-hydrolysis). Adjusting stoichiometry (1.2–1.5 eq. of nucleophile) and reaction time (6–12 hours) improves reproducibility .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The electron-withdrawing acetic acid group increases electrophilicity at the pyrimidine C-2 and C-4 positions. Computational studies (DFT) reveal:

- Transition States : Chlorine at C-2 is more reactive due to lower activation energy (ΔG‡ ≈ 25 kcal/mol vs. 28 kcal/mol for C-4).

- Nucleophile Dependence : Amines (e.g., benzylamine) exhibit faster substitution than thiols due to higher nucleophilicity (k₂ ≈ 0.15 M⁻¹s⁻¹ vs. 0.08 M⁻¹s⁻¹).

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, accelerating substitution by 20–30% compared to toluene .

Q. How can researchers address conflicting data regarding the compound’s stability in biological assays?

- Answer : Stability variations may arise from assay conditions (pH, temperature) or metabolite interference. Mitigation strategies include:

- Pre-incubation Studies : Assess compound integrity in buffer vs. cell lysate (LC-MS monitoring).

- Chelating Agents : Add EDTA to suppress metal-catalyzed degradation.

- Cryopreservation : Store stock solutions in DMSO at -80°C to prevent hydrolysis.

- Metabolite Profiling : Use HR-MS/MS to identify degradation products (e.g., dechlorinated analogs) and adjust assay protocols accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.